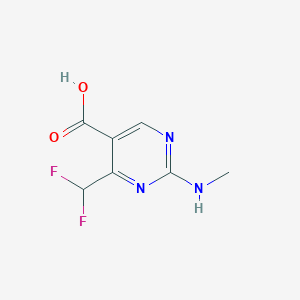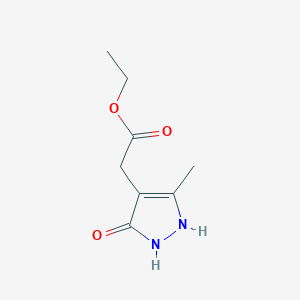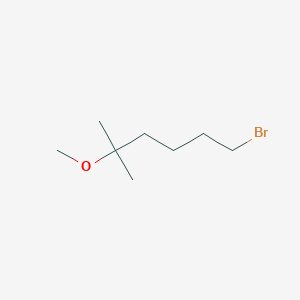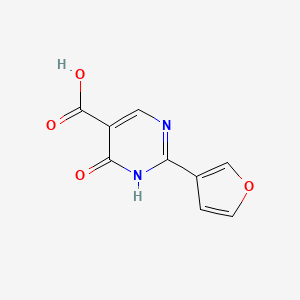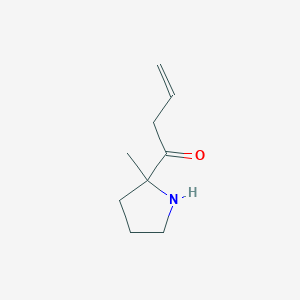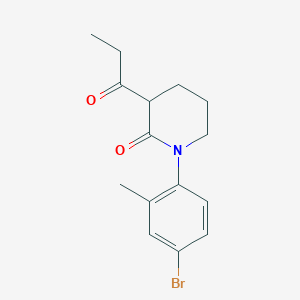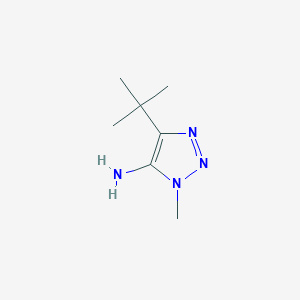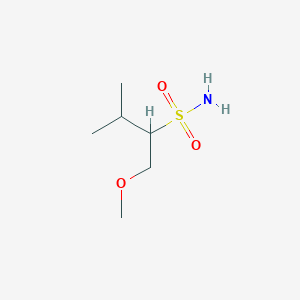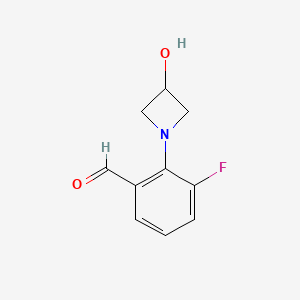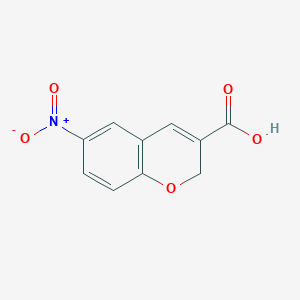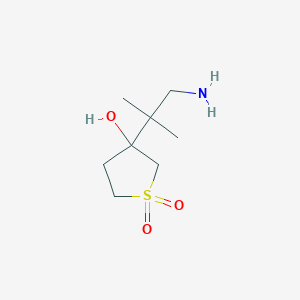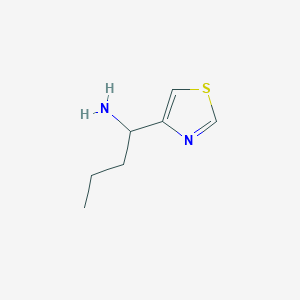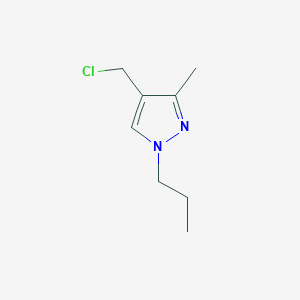![molecular formula C18H36N2O2 B13168374 tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate](/img/structure/B13168374.png)
tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction is usually carried out under inert gas (nitrogen or argon) at low temperatures to prevent unwanted side reactions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of new biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness: tert-Butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H36N2O2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-2-piperidin-2-ylheptyl)carbamate |
InChI |
InChI=1S/C18H36N2O2/c1-6-9-14(2)12-15(16-10-7-8-11-19-16)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21) |
InChI Key |
UUPQLIXFBUTCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
